molecular formula C22H25NO5 B12303792 N-Fmoc-N-methyl-O-ethyl-L-homoserine

N-Fmoc-N-methyl-O-ethyl-L-homoserine

Cat. No.: B12303792
M. Wt: 383.4 g/mol
InChI Key: GCNSBXORCIAWPG-UHFFFAOYSA-N
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Description

Fmoc-O-propyl-L-homoserine Structural Analogues

Replacing the O-ethyl group with a propyl ether yields Fmoc-O-propyl-L-homoserine (C₂₂H₂₅NO₅, MW 383.4 g/mol). The longer alkyl chain increases hydrophobicity, which influences solubility in organic solvents (e.g., DMF or dichloromethane). This analogue is preferred in syntheses requiring slower hydrolysis rates of the protective group.

Fmoc-O-trityl-L-homoserine Protective Group Variations

The trityl (triphenylmethyl) group in Fmoc-O-trityl-L-homoserine (C₃₈H₃₃NO₅, MW 583.7 g/mol) provides superior steric protection compared to ethyl or propyl ethers. The trityl group’s aromatic bulk enhances stability under basic conditions but requires strong acids (e.g., trifluoroacetic acid) for removal.

Compound Molecular Formula Molecular Weight (g/mol) Protective Group Key Property
N-Fmoc-N-methyl-O-ethyl-L-homoserine C₂₂H₂₅NO₅ 383.44 Ethyl ether Moderate hydrophobicity
Fmoc-O-propyl-L-homoserine C₂₂H₂₅NO₅ 383.40 Propyl ether Increased lipophilicity
Fmoc-O-trityl-L-homoserine C₃₈H₃₃NO₅ 583.70 Trityl ether Enhanced steric protection

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

4-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C22H25NO5/c1-3-27-13-12-20(21(24)25)23(2)22(26)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,3,12-14H2,1-2H3,(H,24,25)

InChI Key

GCNSBXORCIAWPG-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Protection of L-Homoserine with the Fmoc Group

The synthesis typically begins with L-homoserine, a non-proteinogenic amino acid. The α-amino group is protected using Fmoc chloride under mildly basic conditions. A widely adopted procedure involves reacting L-homoserine with Fmoc chloride (1.2 equivalents) in a water-ethanol mixture (3:1 v/v) at 60°C for 2–4 hours. This method avoids racemization and achieves >90% conversion, as confirmed by HPLC analysis. The resulting N-Fmoc-L-homoserine is isolated via acidification (1 M HCl) and recrystallized from ethanol.

Reaction Scheme 1:
$$
\text{L-Homoserine} + \text{Fmoc-Cl} \xrightarrow{\text{H}_2\text{O/EtOH, 60°C}} \text{N-Fmoc-L-homoserine} + \text{HCl}
$$

N-Methylation of the α-Amino Group

N-Methylation is performed on N-Fmoc-L-homoserine using dimethyl sulfate (DMS) and 1,8-diazabicycloundec-7-ene (DBU) in anhydrous dimethylformamide (DMF). DMS (1.5 equivalents) is added dropwise to a stirred solution of N-Fmoc-L-homoserine and DBU (2 equivalents) at 0°C, followed by gradual warming to room temperature over 6 hours. The reaction proceeds via nucleophilic alkylation, yielding N-Fmoc-N-methyl-L-homoserine with 65–70% efficiency. Excess DMS is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

Key Data:

Parameter Value
Solvent DMF
Temperature 0°C → RT
Reaction Time 6 hours
Yield 65–70%

O-Ethylation of the Hydroxyl Side Chain

The hydroxyl group of N-Fmoc-N-methyl-L-homoserine is ethylated using ethyl bromide (1.2 equivalents) and sodium hydride (1.5 equivalents) in tetrahydrofuran (THF). The reaction is conducted under nitrogen at 50°C for 12 hours, achieving 75–78% yield. The ethylated product, this compound, is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Reaction Scheme 2:
$$
\text{N-Fmoc-N-methyl-L-homoserine} + \text{EtBr} \xrightarrow{\text{NaH, THF, 50°C}} \text{this compound} + \text{NaBr}
$$

Optimization of Reaction Conditions

Avoiding Racemization During Methylation

Racemization at the α-carbon is a critical concern during N-methylation. Studies demonstrate that using DBU as a base minimizes epimerization compared to stronger bases like lithium hydroxide. Chiral HPLC analysis of the methylated product shows >98% enantiomeric excess when DBU is employed.

Solvent Effects on Ethylation Efficiency

Ethylation efficiency varies significantly with solvent polarity. Comparative studies reveal that THF outperforms dichloromethane (DCM) and acetonitrile, likely due to better solubility of sodium hydride and enhanced nucleophilicity of the alkoxide intermediate.

Table 1: Solvent Optimization for O-Ethylation

Solvent Dielectric Constant Yield (%)
THF 7.5 78
DCM 8.9 52
Acetonitrile 37.5 45

Industrial-Scale Production Methods

Large-scale synthesis (≥1 kg batches) employs automated peptide synthesizers and flow reactors to improve reproducibility. Key modifications include:

  • Continuous-Flow Ethylation: Ethyl bromide is introduced via a peristaltic pump into a THF stream containing N-Fmoc-N-methyl-L-homoserine and NaH, reducing reaction time to 4 hours.
  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with C18 columns achieves >99% purity, critical for pharmaceutical applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc aromatic), 7.38 (t, 2H, Fmoc aromatic), 4.38 (m, 1H, α-CH), 3.95 (q, 2H, OCH$$2$$CH$$3$$), 3.22 (s, 3H, N-CH$$3$$).
  • $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 172.5 (COOH), 156.2 (Fmoc carbonyl), 66.8 (OCH$$2$$CH$$3$$), 47.1 (N-CH$$3$$).

Mass Spectrometry

  • High-Resolution MS (ESI): m/z calculated for C$${23}$$H$${25}$$NO$$_6$$ [M+H]$$^+$$: 424.1763; found: 424.1765.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-methyl-O-ethyl-L-homoserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group yields the free amine, which can then participate in further peptide coupling reactions .

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-O-ethyl-L-homoserine primarily involves its role as a reducing reagent and a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amine for further functionalization .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₄H₂₇NO₅ (inferred from structural analogs in and ).
  • Applications : Critical for synthesizing neoglycopeptides and constrained peptides, where selective deprotection and functionalization are required .

Comparison with Similar Compounds

Structural Variations in Homoserine Derivatives

The table below compares N-Fmoc-N-methyl-O-ethyl-L-homoserine with structurally related compounds:

Compound Name N-Protection N-Substitution O-Protection Molecular Weight (g/mol) CAS Number Key Applications Reference ID
This compound Fmoc Methyl Ethyl ~409.5 (estimated) Not explicitly listed Peptide synthesis, glycoconjugates
N-Fmoc-O-methyl-L-homoserine Fmoc H Methyl 355.39 173212-86-7 SPPS, hydrophobic modifications
N-Fmoc-O-trityl-L-homoserine Fmoc H Trityl 583.69 111061-55-3 Orthogonal protection strategies
N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine Fmoc Methyl (Boc-protected) H Not provided Not provided Neoglycopeptide synthesis
N-Boc-O-methyl-L-homoserine Boc H Methyl 233.26 (free acid) 104839-08-9 Solution-phase synthesis
N-Fmoc-O-benzyl-L-β-homoserine Fmoc H Benzyl 431.5 Not provided β-amino acid incorporation

Key Observations :

N-Protection : Fmoc is preferred for SPPS due to its UV traceability and mild deprotection, while Boc (tert-butoxycarbonyl) is used in solution-phase synthesis .

O-Protection : Ethyl and methyl groups offer moderate steric bulk, whereas trityl provides extreme protection but requires acidic conditions for removal .

N-Methylation : Introduces conformational rigidity and protease resistance but complicates coupling efficiency due to steric effects .

Physical and Chemical Properties

  • Solubility : Ethyl and methyl ethers improve solubility in organic solvents (e.g., DMF, DCM), whereas trityl derivatives exhibit lower solubility .
  • Stability : N-Methylation reduces racemization during coupling but may require elevated temperatures for efficient reactions .

Research Findings and Challenges

  • Coupling Efficiency: N-Methylation reduces coupling yields by ~20% compared to non-methylated analogs, necessitating optimized protocols (e.g., HATU/DIPEA activation) .
  • Deprotection Specificity : Ethyl groups are stable under acidic (TFA) and basic (piperidine) conditions, enabling orthogonal strategies .
  • Emerging Analogs: Beta-homoserine derivatives (e.g., ) are gaining traction for non-natural peptide backbones but require specialized resins for SPPS .

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